molecular formula C9H16N2O B6204193 2-methyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 1154097-18-3

2-methyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B6204193
CAS No.: 1154097-18-3
M. Wt: 168.2
InChI Key:
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Description

2-methyl-2,7-diazaspiro[45]decan-1-one is a spirocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,7-diazaspiro[4.5]decan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-methyl-2,7-diazaspiro[4.5]decan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2,7-diazaspiro[4.5]decan-1-one stands out due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methyl-2,7-diazaspiro[4.5]decan-1-one can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methyl-1,5-diaminopentane", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "chloroform" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: 2-methyl-1,5-diaminopentane is reacted with the sodium salt of ethyl acetoacetate to form the corresponding spiro intermediate.", "Step 3: The spiro intermediate is then reacted with acetic anhydride and sulfuric acid to form the desired product.", "Step 4: The product is then extracted with chloroform and washed with sodium bicarbonate and magnesium sulfate to obtain the pure compound." ] }

CAS No.

1154097-18-3

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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